2-Benzamido-5-chlorobenzoic acid
Overview
Description
2-Benzamido-5-chlorobenzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid, where the hydrogen atom in the amide group is replaced by a benzoyl group, and a chlorine atom is substituted at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzamido-5-chlorobenzoic acid can be synthesized through the condensation of 2-amino-5-chlorobenzoic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The use of automated systems for the addition of reagents and continuous monitoring of the reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: It can undergo cyclization with primary amines to form quinazolinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization Reactions: Primary amines are used, and the reaction is typically carried out under reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, various substituted benzoic acid derivatives can be formed.
Cyclization Reactions: Quinazolinone derivatives are the major products formed during cyclization reactions.
Scientific Research Applications
2-Benzamido-5-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antiproliferative agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-5-chlorobenzoic acid and its derivatives involves interaction with specific molecular targets. For instance, quinazolinone derivatives formed from this compound have been shown to inhibit enzymes such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair . This inhibition can lead to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
2-Amino-5-chlorobenzoic acid: The precursor to 2-Benzamido-5-chlorobenzoic acid.
Quinazolinone Derivatives: Compounds formed from the cyclization of this compound with primary amines.
Uniqueness: this compound is unique due to its ability to form a wide range of biologically active derivatives. Its structural features, such as the benzamido and chloro groups, provide versatility in chemical reactions, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-benzamido-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZRYPBTGDJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424216 | |
Record name | 2-benzamido-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-45-5 | |
Record name | 2-(Benzoylamino)-5-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19407-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-benzamido-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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